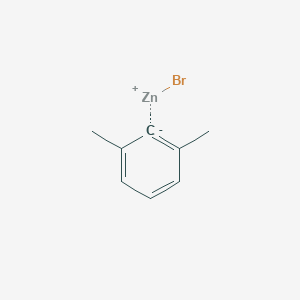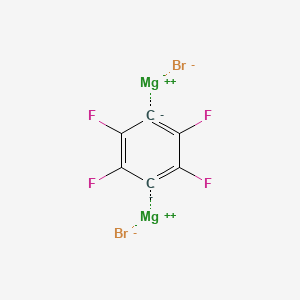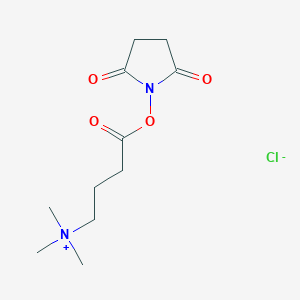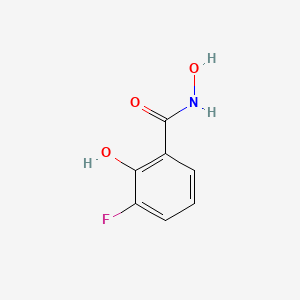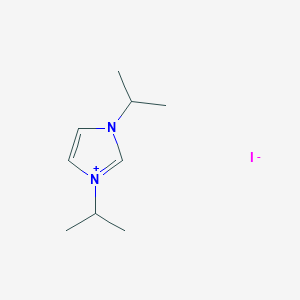![molecular formula C13H13N5 B6306589 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine CAS No. 111195-75-6](/img/structure/B6306589.png)
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine
Übersicht
Beschreibung
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine is a heterocyclic compound featuring a pyridine ring substituted at the 2 and 6 positions with pyrazolylmethyl groups. This compound is known for its ability to act as a tridentate ligand, forming stable complexes with various metal ions. Its unique structure and properties make it a valuable compound in coordination chemistry and catalysis .
Wirkmechanismus
Target of Action
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine, also known as 2,6-bis(pyrazol-1-yl)pyridine, is a heterocyclic compound that has been studied for its potential applications in various fields Compounds containing similar structural motifs, including 4,4′-(arylmethylene)-bis-(1h-pyrazol-5-ols), have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions .
Mode of Action
It’s worth noting that compounds with similar structures have been found to exhibit spin crossover (sco) properties . SCO is a phenomenon where a molecule can switch between different spin states when subjected to external stimuli such as temperature, light, or an electric field . Density functional theory (DFT) studies have revealed that stretching-induced spin-state switching can occur in a molecular junction composed of similar complexes .
Biochemical Pathways
It’s known that similar compounds can affect various biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .
Pharmacokinetics
It’s known that the compound is soluble in organic solvents but has lower solubility in water .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions , which could potentially influence various biological processes.
Action Environment
It’s worth noting that the spin crossover properties of similar compounds can be influenced by external stimuli such as temperature, light, or an electric field .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine typically involves the reaction of 2,6-pyridinedimethanol with pyrazole in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent mixture of tetrahydrofuran and water, followed by the addition of p-toluenesulfonyl chloride to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine undergoes various chemical reactions, including:
Coordination Reactions: Forms stable complexes with transition metals like iron, copper, and nickel.
Oxidation and Reduction: Can participate in redox reactions when coordinated with metal ions.
Substitution Reactions: The pyrazolyl groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions:
Coordination Reactions: Metal salts (e.g., iron(II) sulfate, copper(II) chloride) in solvents like ethanol or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Substitution Reactions: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Coordination Complexes: Metal-ligand complexes with varied geometries and properties.
Oxidation Products: Oxidized forms of the metal-ligand complexes.
Substitution Products: Substituted pyrazolyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to study metal-ligand interactions and catalysis.
Biology: Investigated for its potential in biological systems, particularly in enzyme mimetics and metalloprotein studies.
Medicine: Explored for its role in drug design and development, especially in creating metal-based therapeutics.
Industry: Utilized in catalysis for organic synthesis and polymerization reactions.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Bis(1H-imidazol-2-yl)pyridine
- 2,6-Bis(benzimidazol-2-yl)pyridine
- 2,6-Bis(4,5-dimethyl-1H-imidazol-2-yl)pyridine
Comparison: 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine is unique due to its pyrazolyl groups, which provide distinct electronic and steric properties compared to imidazolyl or benzimidazolyl analogs. This uniqueness enhances its ability to form stable complexes with a broader range of metal ions and facilitates diverse catalytic applications .
Eigenschaften
IUPAC Name |
2,6-bis(pyrazol-1-ylmethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5/c1-4-12(10-17-8-2-6-14-17)16-13(5-1)11-18-9-3-7-15-18/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXERATVALSKSIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)CN2C=CC=N2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


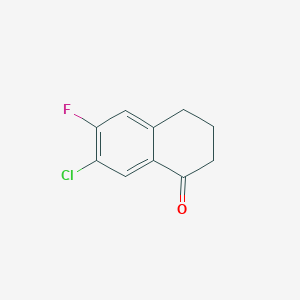
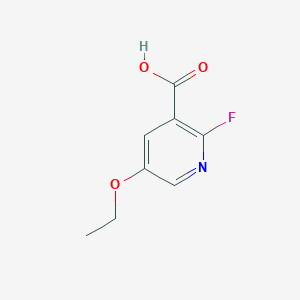
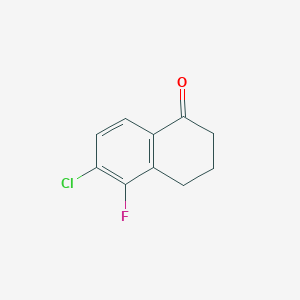
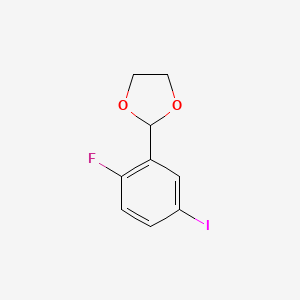
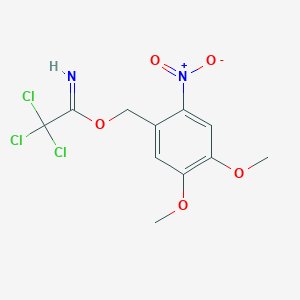
![(1E)-N-(4-aza-1-azoniabicyclo[2.2.2]octan-1-ylsulfonyl)-1-[(2-methylpropan-2-yl)oxy]methanimidate;1,4-diazabicyclo[2.2.2]octane;hydrochloride](/img/structure/B6306554.png)
